molecular formula C11H14N4O2S B12890580 Benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide CAS No. 61320-21-6

Benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide

Cat. No.: B12890580
CAS No.: 61320-21-6
M. Wt: 266.32 g/mol
InChI Key: QEDZULFKQINAJD-UHFFFAOYSA-N
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Description

Table 1: Key Molecular Descriptors

Property Value
Molecular Formula C₁₁H₁₄N₄O₂S
Molecular Weight 282.33 g/mol
SMILES CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)NN)C
Dominant Functional Groups Sulfonohydrazide, Pyrazole

The sulfonohydrazide group (-SO₂-NH-NH₂) exhibits resonance stabilization, with partial double-bond character in the S=O and S-N bonds. This group’s electron-withdrawing nature polarizes the benzene ring, directing electrophilic substitutions to the meta-position relative to the pyrazole attachment. Pyrazole’s aromaticity and methyl substituents further modulate electronic effects, creating a hybrid system with distinct reactivity profiles.

Properties

CAS No.

61320-21-6

Molecular Formula

C11H14N4O2S

Molecular Weight

266.32 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)benzenesulfonohydrazide

InChI

InChI=1S/C11H14N4O2S/c1-8-7-9(2)15(13-8)10-3-5-11(6-4-10)18(16,17)14-12/h3-7,14H,12H2,1-2H3

InChI Key

QEDZULFKQINAJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)NN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding amines .

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Physicochemical Properties

  • Solubility: The sulfonic acid group confers high hydrophilicity, enabling solubility in polar solvents (e.g., water, ethanol). Bulky substituents (e.g., tert-butyl in Compound 32) reduce solubility but improve thermal stability .
  • Thermal Stability : Melting points range widely (92–95°C for Compound 32 vs. unreported for the target compound), influenced by crystallinity and hydrogen-bonding networks .
  • Spectroscopic Data : NMR and MS data (e.g., δ 7.87 ppm for aromatic protons in Compound 32) confirm structural integrity, with pyrazole protons typically appearing as doublets in the 5–6 ppm range .

Functional Group Impact on Activity

  • Chlorophenyl or nitro groups increase electrophilicity, boosting reactivity in biological systems .
  • Hydrazide Group : Facilitates Schiff base formation and cyclization, critical for synthesizing pyrazoline or triazole derivatives .

Research Findings and Trends

  • Synthetic Efficiency : Yields vary significantly (e.g., 27% for Compound 32 vs. higher yields for simpler hydrazides), reflecting the challenge of introducing bulky substituents .
  • Structure-Activity Relationships (SAR) : Electron-withdrawing groups on the benzene ring correlate with enhanced bioactivity, while methyl groups improve solubility but reduce potency .
  • Emerging Applications : Derivatives are being explored as tyrosinase inhibitors () and in high-throughput crystallography via SHELX software ().

Biological Activity

Benzenesulfonic acid, 4-(3,5-dimethyl-1H-pyrazol-1-yl)-, hydrazide is a compound that has garnered attention for its diverse biological activities. This article explores its structural characteristics, synthesis, and various biological effects, particularly focusing on its antimicrobial and anticancer properties.

Structural Characteristics

The molecular formula of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonic acid is C11H12N2O3SC_{11}H_{12}N_{2}O_{3}S. The compound features a pyrazole ring attached to a benzenesulfonic acid moiety, which is crucial for its biological activity.

Structural Information

PropertyValue
Molecular FormulaC₁₁H₁₂N₂O₃S
SMILESCC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)O)C
InChI KeyWQRCWANXNSXVRQ-UHFFFAOYSA-N

Synthesis

The synthesis of hydrazide derivatives typically involves the reaction of hydrazine with corresponding carboxylic acids or their derivatives. This method can be adapted for the production of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonic acid by utilizing appropriate starting materials that contain the pyrazole and sulfonic acid functionalities.

Antimicrobial Activity

Hydrazone and hydrazide derivatives are known for their significant antimicrobial properties. Studies indicate that compounds within this class can exhibit antibacterial, antifungal, and antiviral activities.

Case Study:
A review highlighted the antimicrobial potential of various hydrazide-hydrazone derivatives. For instance, certain synthesized compounds demonstrated moderate to high antibacterial activity against Gram-positive and Gram-negative bacteria. The zones of inhibition (ZOI) were measured in millimeters (mm), with some compounds showing ZOI comparable to standard antibiotics like ampicillin .

Table: Antibacterial Activity of Related Compounds

Compound IDBacterial StrainZone of Inhibition (mm)Control (Ampicillin)
Compound 8Staphylococcus aureus2122
Compound 10Escherichia coli2120

Anticancer Activity

Recent studies have also pointed to the anticancer potential of pyrazole-containing compounds. The presence of the pyrazole ring in these compounds is associated with inhibitory effects on various cancer cell lines.

Findings:
Research indicates that compounds based on the 1H-pyrazole structure can inhibit cell growth in several cancer types including breast cancer (MDA-MB-231) and liver cancer (HepG2). These findings suggest that such compounds could serve as promising leads in anticancer drug development .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonic acid hydrazide?

The compound is typically synthesized via cyclocondensation of α,β-unsaturated ketones with hydrazine derivatives. For example, 4-hydrazinobenzenesulfonic acid reacts with chalcone analogs under reflux in polar solvents (e.g., ethanol/methanol) with acid catalysis (e.g., glacial acetic acid). Purification involves column chromatography (e.g., CH₂Cl₂/MeOH) or recrystallization . Stoichiometric control (e.g., 1:1.05 ketone-to-hydrazine ratio) ensures optimal yields.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • 1H/13C NMR : Pyrazole protons (δ ~5.28 ppm, dd) and methyl groups (δ ~2.3–2.7 ppm) confirm substitution patterns. Aromatic protons appear as multiplet clusters (δ ~7.3–7.9 ppm) .
  • Mass Spectrometry (ESI) : Molecular ion peaks (e.g., m/z = 393 [M+H]⁺) validate molecular weight .
  • IR Spectroscopy : N-H stretches (~3300 cm⁻¹, hydrazide) and S=O vibrations (~1180 cm⁻¹, sulfonic acid) confirm functional groups.

Q. What in vitro assays evaluate the biological activity of this compound?

  • Enzyme Inhibition : Fungal tyrosinase activity is monitored via L-DOPA oxidation kinetics (UV-Vis at 475 nm) .
  • Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays using broth microdilution against pathogens like S. aureus .
  • Antioxidant Activity : DPPH radical scavenging assays quantify free-radical neutralization efficiency.

Advanced Questions

Q. How can researchers optimize low yields in the cyclocondensation step?

Strategies include:

  • Solvent Selection : DMF improves reactivity over ethanol (+15% yield) .
  • Catalysis : Lewis acids (e.g., SnCl₂) enhance reaction rates (+20% yield) .
  • Reaction Time : Extending reflux from 4 to 8 hours increases conversion (+25%) .
VariableCondition 1Condition 2Yield Improvement
SolventEthanolDMF+15%
CatalystNoneSnCl₂+20%
Reaction Time4 hours8 hours+25%

Q. What computational methods predict tautomeric behavior and reactivity?

  • DFT Calculations : B3LYP/6-31G* models reveal hydrazone tautomer stabilization via intramolecular H-bonding (ΔG = -3.2 kcal/mol) .
  • MD Simulations : AMBER force fields predict solvation effects; aqueous environments favor hydrazone forms, while DMSO stabilizes azo tautomers .

Q. How do structural modifications impact solubility and bioactivity?

  • Sulfonate Groups : Enhance aqueous solubility (critical for in vitro assays) but may reduce membrane permeability .
  • Pyrazole Substitution : 3,5-Dimethyl groups increase steric hindrance, reducing off-target interactions in enzyme inhibition assays .

Methodological Insights

  • TLC Monitoring : GF254 plates (Merck) with ethyl acetate/petroleum ether track reaction progress .
  • Crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves tautomeric states and confirms regioselectivity .

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